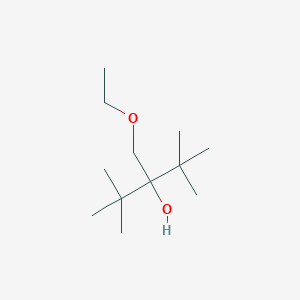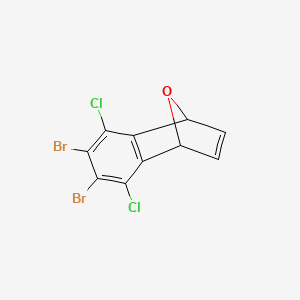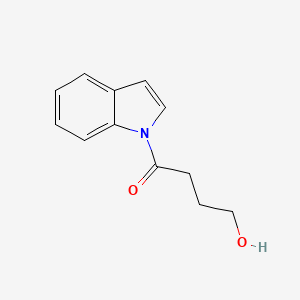
Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidinone ring, which is a five-membered lactam, and two benzyl groups attached to the propanedioate moiety. The compound’s structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate typically involves the reaction of benzyl bromide with 2,5-dioxopyrrolidin-1-yl propanedioate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反応の分析
Types of Reactions: Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its chemical properties contribute to the development of materials with specific mechanical and thermal characteristics.
作用機序
The mechanism by which Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites on enzymes, either inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The pyrrolidinone ring and benzyl groups play a crucial role in the compound’s binding affinity and specificity.
類似化合物との比較
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidinone ring structure but differs in the presence of an amide group instead of the ester linkage found in Dibenzyl (2,5-dioxopyrrolidin-1-yl)propanedioate.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Another related compound, which has a carbonate group instead of the propanedioate moiety.
Uniqueness: this compound is unique due to its specific ester linkage and the presence of two benzyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
143578-32-9 |
|---|---|
分子式 |
C21H19NO6 |
分子量 |
381.4 g/mol |
IUPAC名 |
dibenzyl 2-(2,5-dioxopyrrolidin-1-yl)propanedioate |
InChI |
InChI=1S/C21H19NO6/c23-17-11-12-18(24)22(17)19(20(25)27-13-15-7-3-1-4-8-15)21(26)28-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2 |
InChIキー |
CCDPNIQEXGJAFJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)C(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


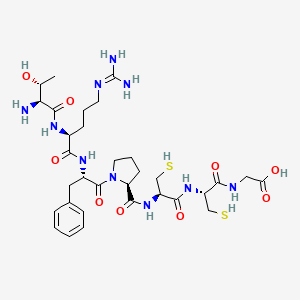
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
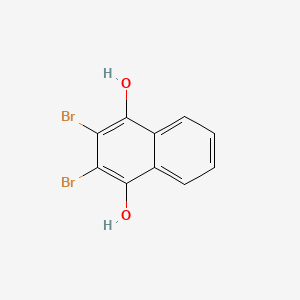
![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)

![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
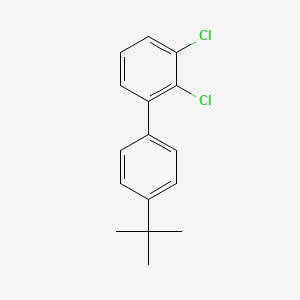
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
